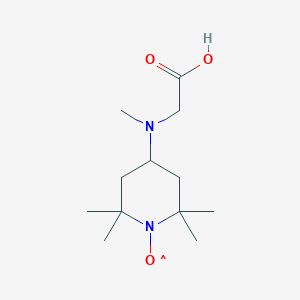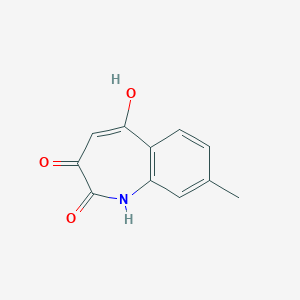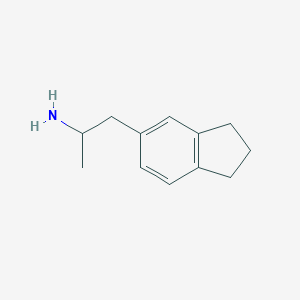
5-(2-Aminopropyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminopropyl)-2,3-dihydro-1H-indene, also known as 5-APDI, is a psychoactive substance that belongs to the class of indole-based designer drugs. It was first synthesized in the early 2000s and has since gained popularity as a research chemical. The compound is known for its stimulant and entactogenic effects, which make it a subject of interest for scientific research.
Mechanism Of Action
The mechanism of action of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene involves the inhibition of serotonin and dopamine transporters. This leads to an increase in the levels of these neurotransmitters in the brain, which results in a euphoric and stimulating effect. The compound also has a mild affinity for the serotonin 5-HT2A receptor, which may contribute to its entactogenic effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene have been studied in animal models. The compound has been shown to increase locomotor activity and induce hyperthermia in rats. It also increases the levels of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. However, further research is needed to fully understand the biochemical and physiological effects of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene.
Advantages And Limitations For Lab Experiments
One advantage of using 5-(2-Aminopropyl)-2,3-dihydro-1H-indene in lab experiments is its unique chemical structure, which makes it a subject of interest for researchers studying the effects of psychoactive substances on the central nervous system. However, the compound's psychoactive effects may also pose a limitation for lab experiments, as they may interfere with the accuracy of the results. Additionally, the compound's legal status in some countries may limit its availability for scientific research.
Future Directions
There are several future directions for scientific research on 5-(2-Aminopropyl)-2,3-dihydro-1H-indene. One area of interest is the compound's potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene. This could lead to the development of new psychoactive substances with improved therapeutic potential and reduced side effects.
Synthesis Methods
The synthesis of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene involves the condensation of indole-3-acetaldehyde with 2-aminopropane in the presence of a reducing agent. The reaction is carried out under reflux in anhydrous ethanol, and the resulting product is purified using column chromatography. The synthesis method has been optimized to yield high-purity 5-(2-Aminopropyl)-2,3-dihydro-1H-indene, which is essential for accurate scientific research.
Scientific Research Applications
5-(2-Aminopropyl)-2,3-dihydro-1H-indene has been used in scientific research to study its effects on the central nervous system. The compound is known to act as a serotonin and dopamine transporter inhibitor, which leads to the release of these neurotransmitters in the brain. This mechanism of action is similar to that of other psychoactive substances such as MDMA and amphetamines. However, 5-(2-Aminopropyl)-2,3-dihydro-1H-indene has a unique chemical structure that makes it a subject of interest for researchers.
properties
CAS RN |
152624-02-7 |
|---|---|
Product Name |
5-(2-Aminopropyl)-2,3-dihydro-1H-indene |
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine |
InChI |
InChI=1S/C12H17N/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9H,2-4,7,13H2,1H3 |
InChI Key |
QYVNZHBQYJRLEX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N |
Canonical SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N |
synonyms |
5-(2-aminopropyl)-2,3-dihydro-1H-indene 5-NProp-DI HCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



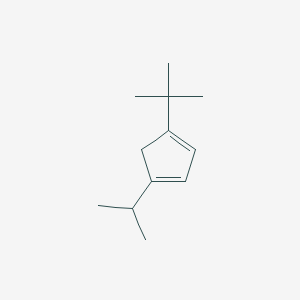
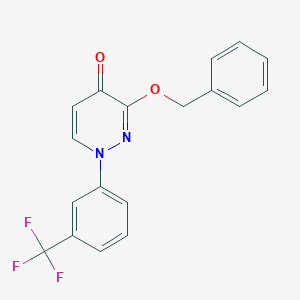
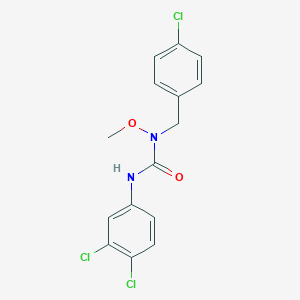
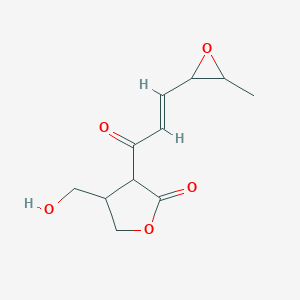
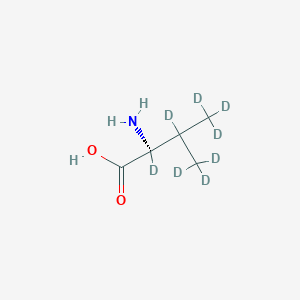
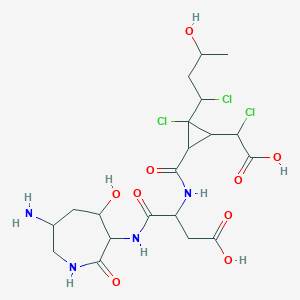
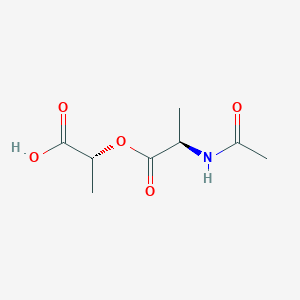
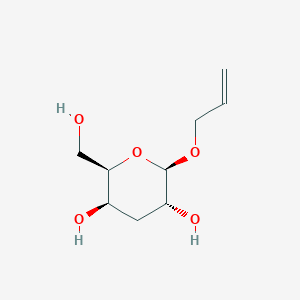
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
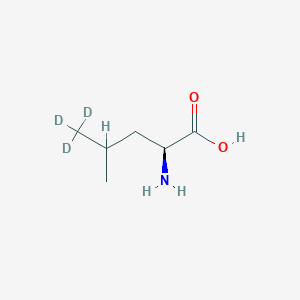
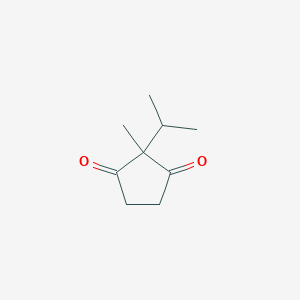
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
